molecular formula C7H7N3O B1265735 1-Azido-4-methoxybenzene CAS No. 2101-87-3

1-Azido-4-methoxybenzene

Cat. No. B1265735
CAS RN: 2101-87-3
M. Wt: 149.15 g/mol
InChI Key: PPKDSHDYUBDVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-azido-4-methoxybenzene involves click chemistry methods, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method has been effectively used in synthesizing a variety of triazole derivatives containing benzene rings, including azides like 1-azido-4-methylbenzene (Taia et al., 2021).

Molecular Structure Analysis

1-Azido-4-methoxybenzene's molecular structure includes important interactions and substitutions that influence its chemical properties. The structure of similar methoxybenzene derivatives has been elucidated using X-ray diffraction techniques, revealing insights into molecular arrangements and intermolecular interactions (Fun et al., 1997).

Chemical Reactions and Properties

1-Azido-4-methoxybenzene undergoes various chemical reactions, including azide reduction and substitution. For instance, azidobenzene derivatives can be reduced to aniline complexes or undergo substitution by methoxy groups (Munro & Pauson, 1978).

Physical Properties Analysis

The physical properties of methoxyphenols, which are structurally related to 1-azido-4-methoxybenzene, have been extensively studied. This includes their thermodynamic properties, vapor pressures, and sublimation enthalpies. These properties are influenced by intermolecular and intramolecular hydrogen bonds (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-azido-4-methoxybenzene are influenced by the presence of azido and methoxy groups. The azido group is known for its reactivity in click chemistry, while the methoxy group affects the electron distribution in the benzene ring. Studies on methoxybenzene derivatives provide insights into the chemical behavior of these compounds (Harder et al., 1989).

Scientific Research Applications

Thermal Decomposition and Electrostatic Stabilization

1-Azido-4-methoxybenzene has been studied as a model compound for α-azido five-membered heterocycles. Research shows that it undergoes thermal loss of nitrogen significantly faster compared to its isomers. This indicates an important electrostatic stabilization within a charge-separated transition state, which is crucial in the thermolyses of α-azido heterocycles. This stabilization suggests a non-neighbouring group effect in reactions like the thermolysis of 5-azidopyrazoles (L'abbé et al., 1994).

Plant Growth Inhibitory Activity

Compounds structurally related to 1-azido-4-methoxybenzene, specifically azo- and azoxyformamides derived from methoxybenzene, have been isolated from certain fungi and found to possess significant plant growth inhibitory activities. This suggests potential applications in agriculture for controlling unwanted plant growth (Kamo et al., 2006).

Reaction Mechanisms and Synthesis

Studies on azidobenzene- and azidotoluene-tricarbonylmanganese cations reveal that direct substitution of the azido group by methoxy occurs under certain conditions. This indicates the possibility of synthesizing new compounds with 1-azido-4-methoxybenzene as a starting material, potentially useful in organic synthesis and materials science (Munro & Pauson, 1978).

Electrochemical Applications

Electrosynthesis studies involving methoxybenzene compounds, akin to 1-azido-4-methoxybenzene, show potential for developing thin, stable polymeric films with specific electroactive properties. These findings can be relevant in the field of materials science for applications like sensor development and electroactive surfaces (Rehan, 2000).

Environmental and Air Quality Studies

Research on the reaction of methoxybenzene with ozone in the atmosphere indicates its role as a potential air pollutant. Understanding the reaction mechanisms of compounds like 1-azido-4-methoxybenzene can provide insights into environmental chemistry and air quality management (Sun et al., 2016).

properties

IUPAC Name

1-azido-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKDSHDYUBDVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175217
Record name Benzene, 1-azido-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-methoxybenzene

CAS RN

2101-87-3
Record name 4-Methoxyphenyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-azido-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-4-methoxybenzene
Reactant of Route 4
1-Azido-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Azido-4-methoxybenzene
Reactant of Route 6
1-Azido-4-methoxybenzene

Citations

For This Compound
169
Citations
N Singh, K Banert - New Journal of Chemistry, 2017 - pubs.rsc.org
… In order to clarify the structures of compounds 1a–m, 2a–h and 2n, we first re-investigated the reaction of cyclohexane-1,2-dione, pyrrolidine and 1-azido-4-methoxybenzene in THF. …
Number of citations: 3 pubs.rsc.org
DQ Wu, ZY Guan, Y Peng, J Sun… - Advanced Synthesis …, 2018 - Wiley Online Library
… To test the above hypothesis, our initial studies focused on the reaction of 1,3-dimethylnaphthalen-2-ol (1 a) with 1-azido-4-methoxybenzene (2 a) in the presence of iron catalyst15 (…
Number of citations: 15 onlinelibrary.wiley.com
N Kore, P Pazdera - Current Organic Synthesis, 2018 - ingentaconnect.com
… title Cu(I) catalyst [21] for the synthesis of 1azido-4-methoxybenzene and for cycloaddition reactions of 1azido-4-methoxybenzene with different terminal alkyne / nitrile compounds. …
Number of citations: 5 www.ingentaconnect.com
LK Dyall, PM Suffolk, W Dehaen… - Journal of the Chemical …, 1994 - pubs.rsc.org
… for 1 -azido-4-methoxybenzene by Smith and In their hands, 1 -azido-4-methoxybenzene … we have remeasured the rates for 1 -azido-4-methoxybenzene under these conditions (see …
Number of citations: 14 pubs.rsc.org
DE Herbert, NC Lara, T Agapie - Chemistry–A European …, 2013 - Wiley Online Library
… The mixture of products (mono- and bis-Staudinger oxidation products 1-NR and 1-(NR) 2 ) observed in treating 2 with 1-azido-4-methoxybenzene, for example, may result from a fast …
KV Kutonova, ME Trusova, PS Postnikov… - …, 2013 - thieme-connect.com
Aromatic azides are formed in high yield from arenediazonium tosylates and sodium azide in water at room temperature or from aromatic amines via diazotization in the presence of p-…
Number of citations: 94 www.thieme-connect.com
Á Georgiádes, SB Ötvös, F Fülöp - Advanced Synthesis & …, 2018 - Wiley Online Library
… In the 4-iodoanisole−NaN 3 model reaction, we managed to selectively synthesize both 1-azido-4-methoxybenzene and 4-methoxyaniline by strategic control over the reaction …
Number of citations: 14 onlinelibrary.wiley.com
N Kore, P Pazdera - researchgate.net
… Cycloaddition reactions of 1-azido-4-methoxybenzene with aliphatic, aromatic and heterocyclic terminal alkyne compounds provided almost the quantitative yield of corresponding 1,2,3-…
Number of citations: 0 www.researchgate.net
A Selim, KM Neethu, V Gowri… - Asian Journal of …, 2021 - Wiley Online Library
… After successfully synthesizing and characterizing the C−S−Cu I/II O 1 catalyst, we chose 1-azido-4-methoxybenzene and ethynylbenzene as substrates for a model reaction to test its …
Number of citations: 7 onlinelibrary.wiley.com
E Cantopcu, E Aydinli, H Goksu - Journal of Chemical Sciences, 2022 - Springer
… 1-azido-4-methoxybenzene and 4-azidoaniline were converted to 4-methoxyaniline and benzene-1,4-diamine within 15 min (Table 2, entries 6, 7). …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.